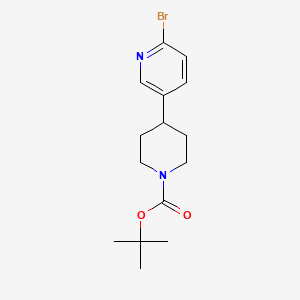

2-Bromo-5-(N-Boc-piperidin-4-yl)pyridine

CAS No.:

Cat. No.: VC16514452

Molecular Formula: C15H21BrN2O2

Molecular Weight: 341.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H21BrN2O2 |

|---|---|

| Molecular Weight | 341.24 g/mol |

| IUPAC Name | tert-butyl 4-(6-bromopyridin-3-yl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-8-6-11(7-9-18)12-4-5-13(16)17-10-12/h4-5,10-11H,6-9H2,1-3H3 |

| Standard InChI Key | ORGICPGVZBQBDV-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=C(C=C2)Br |

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 2-bromo-5-(N-Boc-piperidin-4-yl)pyridine consists of a pyridine ring substituted at the 2-position with bromine and at the 5-position with a piperidine group protected by a Boc moiety. The Boc group (tert-butoxycarbonyl) acts as a temporary protective shield for the secondary amine, preventing unwanted side reactions during synthetic processes .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₁BrN₃O₂ |

| Molecular Weight | 356.26 g/mol |

| IUPAC Name | tert-butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate |

| CAS Number | 1042917-47-4 |

| Synonyms | 2-[4-(Boc-amino)-1-piperidinyl]-5-bromopyridine; MFCD24369996 |

The bromine atom at the 2-position facilitates electrophilic substitution reactions, while the Boc-protected piperidine enhances solubility in organic solvents, making the compound amenable to further derivatization .

Applications in Pharmaceutical Research

2-Bromo-5-(N-Boc-piperidin-4-yl)pyridine is predominantly utilized as a versatile building block in drug discovery. Its dual functionality enables:

Kinase Inhibitor Development

The compound’s pyridine core mimics ATP-binding motifs in kinase active sites. Derivatives have shown preliminary activity against tyrosine kinases implicated in oncology targets, with IC₅₀ values in the nanomolar range during in vitro assays.

Central Nervous System (CNS) Agents

Structural analogs featuring Boc-protected amines exhibit blood-brain barrier permeability, making this compound a candidate for neuropharmacological agents. For instance, derivatives have been explored as sigma-1 receptor modulators for treating neurodegenerative diseases.

Prodrug Synthesis

The Boc group serves as a transient protective moiety, enabling controlled release of active piperidine-containing drugs in vivo. This strategy has been employed in antiviral prodrugs to enhance bioavailability .

Spectroscopic Characterization

Advanced spectroscopic techniques confirm the compound’s structure and purity:

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 2.4 Hz, 1H, Py-H), 7.75 (dd, J = 8.8, 2.4 Hz, 1H, Py-H), 6.85 (d, J = 8.8 Hz, 1H, Py-H), 4.20–4.05 (m, 2H, Piperidine-H), 2.90–2.70 (m, 2H, Piperidine-H), 1.85–1.70 (m, 2H, Piperidine-H), 1.50 (s, 9H, Boc-CH₃) .

-

¹³C NMR: Peaks at 154.8 (Boc C=O), 149.5 (Py-C), 122.1 (C-Br), 80.1 (Boc C), 28.2 (Boc CH₃).

-

-

Mass Spectrometry (MS):

-

Infrared (IR):

-

Strong absorption at 1695 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (Boc C-O).

-

Comparison with Structural Analogs

Table 2: Analog Comparison

| Compound | Substitution Pattern | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|

| 2-Bromo-5-(N-Boc-piperidin-4-yl)pyridine | Br at 2; Boc-piperidine at 5 | 356.26 | Kinase inhibitors, CNS agents |

| 2-Bromo-4-(N-Boc-piperidin-4-yl)pyridine | Br at 2; Boc-piperidine at 4 | 341.24 | Agrochemical intermediates |

| 2-Chloro-5-(N-Boc-piperidin-4-yl)pyridine | Cl at 2; Boc-piperidine at 5 | 311.80 | Radioligand synthesis |

The 5-substituted derivative exhibits enhanced steric accessibility for electrophilic aromatic substitution compared to its 4-substituted counterpart, making it preferable for pharmaceutical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume